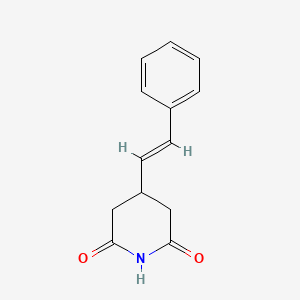
4-(2-Phenylethenyl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Phenylethenyl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring substituted with a phenylethenyl group at the 4-position and two keto groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenylethenyl)piperidine-2,6-dione typically involves the Michael addition of acetates to acrylamides, followed by intramolecular nucleophilic substitution. Potassium tert-butoxide is often used as a promoter in this reaction . This method is efficient and can be performed under solvent-free conditions, providing good yields and excellent functional group tolerance.
Industrial Production Methods: For industrial-scale production, the synthesis can be scaled up to the kilo level. The robust nature of the synthetic route allows for the production of large quantities of the compound, which is essential for its application in drug development and other industrial processes .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Phenylethenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and alcohols are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
4-(2-Phenylethenyl)piperidine-2,6-dione has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 4-(2-Phenylethenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a ligand for CRBN, a protein involved in the ubiquitin-proteasome system. This interaction leads to the targeted degradation of specific proteins, which is a key mechanism in the action of PROTAC drugs .
Comparaison Avec Des Composés Similaires
Piperidine-2,6-dione: Lacks the phenylethenyl group but shares the core piperidine structure.
4-Phenylpiperidine-2,6-dione: Similar structure but with a phenyl group instead of a phenylethenyl group.
Niraparib: A drug that includes the piperidine-2,6-dione core structure and is used in cancer treatment.
Uniqueness: 4-(2-Phenylethenyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
6313-29-7 |
|---|---|
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
4-[(E)-2-phenylethenyl]piperidine-2,6-dione |
InChI |
InChI=1S/C13H13NO2/c15-12-8-11(9-13(16)14-12)7-6-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,14,15,16)/b7-6+ |
Clé InChI |
SEARZFCMPYALHX-VOTSOKGWSA-N |
SMILES isomérique |
C1C(CC(=O)NC1=O)/C=C/C2=CC=CC=C2 |
SMILES canonique |
C1C(CC(=O)NC1=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
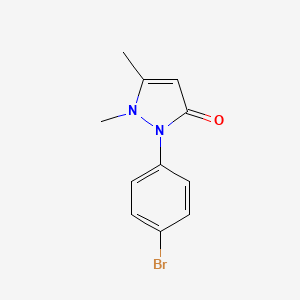

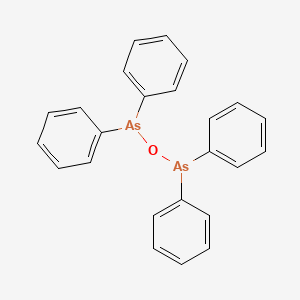
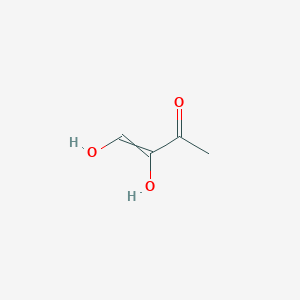
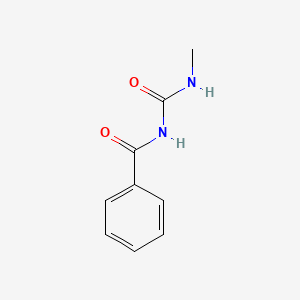
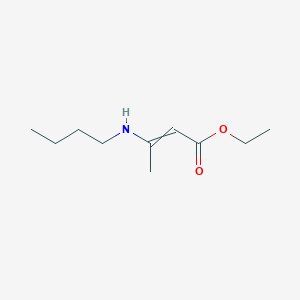
![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)
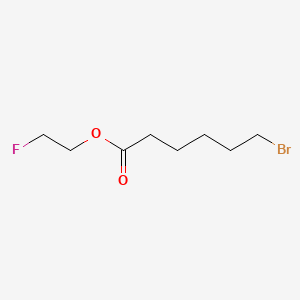
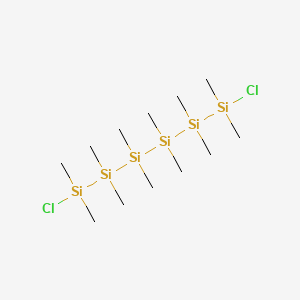
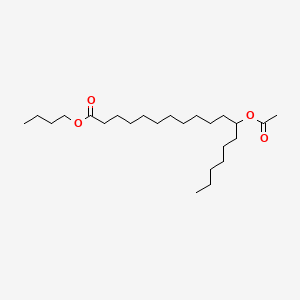
![1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14745640.png)

![N-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14745663.png)
